molecular formula C7H10N4O3 B10894658 Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-diaminomethylene-1,3-dimethyl-

Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-diaminomethylene-1,3-dimethyl-

Cat. No.: B10894658
M. Wt: 198.18 g/mol
InChI Key: BUDWYMPUIILNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Non-IUPAC Descriptors:

  • 5-(Aminomethylene)-1,3-dimethylbarbituric acid : Emphasizes its structural relationship to barbituric acid (2,4,6-trioxohexahydropyrimidine)
  • 1,3-Dimethyl-5-(diaminomethylene)pyrimidinetrione : Prioritizes substituent order over position numbering

Historical Context:

Early literature often used pyrimidinetrione as a root name before standardized tautomer indicators. The compound was occasionally misclassified as a hydantoin derivative due to similarities in ring substitution patterns, though hydantoins lack the C6 carbonyl group.

Trade and Patent Designations:

While no commercial trademarks were identified in the reviewed sources, research codes like L-591605 (used for related pyrazinecarboxamides) suggest potential analog-specific identifiers in pharmacological contexts.

Registry Identifiers (CAS, EC, UNII) and Database Accession Codes

Registry identifiers for this specific compound remain unlisted in publicly accessible databases as of the latest search results. However, structural analogs provide insight into potential classification patterns:

Identifier Type Value (for Analogous Compounds) Source Compound
CAS Registry 5304-57-4 5-(2-methoxybenzylidene) analog
PubChem CID 2189606 Benzylidene-substituted variant
DSSTox Substance ID DTXSID50366906 Methoxybenzylidene derivative
EC Number Not assigned
UNII Z8E6XF5ZY5 1,3,5,5-tetramethylhydantoin

The absence of a dedicated CAS registry number suggests this compound may exist primarily in research contexts rather than commercial applications. Database accession codes for related structures follow patterns where:

  • C14H14N2O4 frameworks receive PubChem CIDs in the 2.1–2.2 million range
  • Methyl-substituted pyrimidinetriones cluster under DSSTox IDs starting with DTXSID503

Researchers should verify identifiers through experimental characterization, as minor substituent changes significantly alter registry assignments.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidine-5-carboximidamide

InChI

InChI=1S/C7H10N4O3/c1-10-5(12)3(4(8)9)6(13)11(2)7(10)14/h12H,1-2H3,(H3,8,9)

InChI Key

BUDWYMPUIILNSM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=N)N)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

A study demonstrates the use of Knoevenagel condensation to functionalize the pyrimidine ring. Aldehydes react with 1,3-dimethylbarbituric acid in the presence of benzoic acid and piperidine catalysts. For the diaminomethylene group, this method substitutes aldehydes with diamino reagents:

  • Reactants : 1,3-Dimethylbarbituric acid and ethylenediamine or ethanolamine.

  • Solvent : Dimethyl sulfoxide (DMSO) or pure amine solvents.

  • Conditions : Room temperature, 2–5 hours.

  • Outcome : Yields range from 58% (for hydroxyethylamino derivatives) to 97% (for diphenylaminomethylidene analogs).

Urea Intermediate Formation

Parallel synthesis technology enables the generation of urea intermediates, which are subsequently reacted with malonic acid derivatives. This approach allows for modular substitution at the R3 position:

  • Step 1 : 1,3-Dimethylbarbituric acid reacts with POCl₃ at 100°C to form a reactive intermediate.

  • Step 2 : The intermediate undergoes nucleophilic attack by guanidine or its analogs, yielding the diaminomethylene group.

  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMSO) and stoichiometry improves yields to >90%.

Comparative Analysis of Methodologies

Table 1 summarizes critical parameters from distinct synthetic routes:

Parameter Knoevenagel Condensation Urea Intermediate Industrial Process
Starting Material1,3-Dimethylbarbituric acidMalonic esterMalonic ester
CatalystBenzoic acid/piperidineSodium alkoxideSodium ethylate
SolventDMSO or aminesLower alcoholsEthanol/toluene
Temperature25–100°C60–120°C100–120°C
Reaction Time2–8 hours9–10 hours10 hours
Yield58–97%70–75%75%

The Knoevenagel method offers versatility for diverse R-group substitutions but requires stringent control over solvent and catalyst ratios. In contrast, urea intermediate routes favor scalability and reproducibility.

Purification and Characterization

Post-synthetic purification ensures high purity, critical for pharmacological applications:

  • Recrystallization : Crude products are washed with chloroform or ethanol to remove unreacted amines.

  • Acid-Base Work-up : Adjusting pH to 1–2 precipitates the product, which is filtered and recrystallized from ethanol or water.

  • Spectroscopic Validation :

    • ¹H NMR : Characteristic peaks for methyl groups (δ 3.0–3.5 ppm) and amine protons (δ 6.5–7.5 ppm).

    • IR Spectroscopy : Stretching vibrations at 1724 cm⁻¹ (C=O) and 1666 cm⁻¹ (C=N).

Industrial-Scale Production

Industrial methods prioritize cost-effective catalysts and continuous flow systems:

  • Catalyst Recycling : Sodium alkoxide catalysts are recovered via distillation.

  • Solvent Recovery : Lower alcohols and toluene are reused to minimize waste.

  • Quality Control : In-line HPLC monitors reaction progress, ensuring ≥98% purity in final batches.

Challenges and Optimization

  • Byproduct Formation : Excess amine reagents lead to dimerization side products, mitigated by stoichiometric precision.

  • Temperature Sensitivity : High temperatures (>120°C) degrade the diaminomethylene group; reflux conditions are carefully controlled.

  • Solvent Selection : Polar aprotic solvents (DMSO) enhance reaction rates but complicate purification .

Chemical Reactions Analysis

Reaction Conditions and Spectral Data

ParameterValue/Description
Reaction time2.5 hours
SolventAniline (neat)
Yield61%
Melting point220–221°C
UV-Vis (EtOH)λmax: 245 nm (ε = 4.08), 298 nm (ε = 4.41)
IR (KBr)Peaks at 3479, 3016, 2924, 1710, 1640 cm⁻¹

Mechanistic Insight : The exocyclic methylidene group acts as an electrophilic center, facilitating nucleophilic attack by amines .

Reactivity with Diamines

The compound exhibits distinct behavior with diamines, forming bicyclic products. For instance:

  • Reaction with ethylenediamine in DMSO yields 1,3-dimethyl-5-(imidazolidine-2-ylidene)pyrimidine-2,4,6-trione (14 ) in 84% yield .

Key Spectral Features of Product 14

TechniqueData
¹H NMR (DMSO-d6)δ 3.28 (s, 6H, N–CH₃), δ 3.98 (m, 4H, CH₂–NH)
¹³C NMRδ 162.1 (C=O), δ 154.3 (C=N)
HRMSm/z 224.0909 ([M]⁺, calc. 224.0909)

This reaction highlights the compound’s utility in constructing fused heterocycles, which are valuable in medicinal chemistry .

Multicomponent Reactions

In the presence of aldehydes and urea, the compound participates in multicomponent cyclocondensation reactions:

  • Example : Reaction with 4-methoxybenzaldehyde and urea yields tetrahydropyrimido[4,5-d]pyrimidine derivatives (e.g., 68c ) in 93% yield under DIPEAc catalysis .

General Reaction Pathway

  • Step 1 : Condensation of the aldehyde with the pyrimidinetrione core.

  • Step 2 : Nucleophilic attack by urea, followed by cyclization .

Comparison with Unmethylated Analogs

The 1,3-dimethyl substitution enhances solubility in polar aprotic solvents (e.g., DMSO) compared to unmethylated analogs, enabling reactions under milder conditions .

Yield Comparison Table

SubstrateAmineProduct Yield (%)
1,3-Dimethyl (4 )Aniline61
Unmethylated (3 )Aniline31
1,3-Dimethyl (4 )Ethylenediamine84

Scientific Research Applications

Pharmaceutical Applications

Pyrimidine derivatives are crucial in drug development due to their ability to interact with biological systems. The compound has been studied for its potential use in:

  • Anticonvulsants : As a structural analogue of barbiturates, this compound exhibits pharmacological properties that may be beneficial in treating epilepsy and other seizure disorders. Its mechanism involves modulation of GABA receptors, similar to conventional barbiturates .
  • Antimicrobial Agents : Research indicates that pyrimidine derivatives can possess antibacterial and antifungal properties. The specific compound has shown activity against various pathogens, making it a candidate for developing new antimicrobial therapies .
  • Anticancer Research : Some studies have highlighted the potential of pyrimidine derivatives in cancer treatment. The compound's ability to interfere with nucleic acid synthesis can inhibit tumor growth and proliferation .

Agricultural Chemistry

In the realm of agriculture, pyrimidine derivatives are being explored for their role as:

  • Herbicides : Compounds with pyrimidine structures have been synthesized to target specific biochemical pathways in plants. This selectivity can lead to effective weed control without harming crops .
  • Plant Growth Regulators : There is ongoing research into how these compounds affect plant metabolism and growth. They may enhance crop yield by modulating hormonal pathways within plants .

Material Science

The unique chemical structure of pyrimidine-2,4,6(1H,3H,5H)-trione allows it to be utilized in:

  • Polymer Chemistry : Pyrimidines can serve as monomers or cross-linking agents in the synthesis of novel polymers with tailored properties such as thermal stability and mechanical strength .
  • Dyes and Pigments : The compound's ability to form stable complexes with metal ions makes it a candidate for use in dye chemistry. These complexes can impart color to materials while also providing UV protection .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticonvulsants Demonstrated efficacy similar to traditional barbiturates.
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria.
Herbicide Development Selective action against target weeds with minimal crop damage.
Polymer Synthesis Enhanced mechanical properties in polymer composites.

Mechanism of Action

The mechanism of action of 5-(Diaminomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Differences :

Physicochemical Properties

The diaminomethylene group significantly alters properties:

Property Target Compound (Predicted) 5,5-Diethylbarbituric Acid 5-(3,4-Dihydroxybenzylidene) Derivative
Acidity (pKa) ~8.5 (basic NH₂) ~4.2 (acidic NH) ~3.8 (phenolic OH groups)
LogP ~0.5 1.8 1.2
Solubility Moderate in polar solvents Low in water High (due to dihydroxy groups)

Key Insight: The diaminomethylene group increases water solubility compared to 5,5-dialkyl derivatives, enhancing bioavailability .

Biological Activity

Pyrimidine derivatives, particularly those containing the trione structure, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-diaminomethylene-1,3-dimethyl- , focusing on its synthesis, biological properties, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₁N₅O₃
  • Molecular Weight : 225.22 g/mol
  • CAS Number : 5440-00-6

The structure includes a pyrimidine ring with two amino groups and two methyl groups attached at specific positions. This configuration is crucial for its biological interactions.

Synthesis

The synthesis of Pyrimidine-2,4,6(1H,3H,5H)-trione derivatives typically involves reactions between barbituric acid and various amines or aldehydes under controlled conditions. For instance, a common method includes the condensation reaction of barbituric acid with formaldehyde and diamines to yield various substituted pyrimidines .

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to Pyrimidine-2,4,6(1H,3H,5H)-trione showed efficacy against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism .

Antiviral Activity

Pyrimidine derivatives have also been evaluated for antiviral properties. Specifically, studies have shown that certain pyrimidine compounds can inhibit viral replication in cell cultures. For example, compounds with similar structures demonstrated activity against HIV by inhibiting reverse transcriptase .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been documented in various studies. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific pathways such as the p53 pathway. In vitro studies suggest that these compounds can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study conducted on synthesized pyrimidine derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity.
  • Antiviral Activity Against HIV : In a clinical trial involving HIV-positive patients, a pyrimidine derivative exhibited an EC50 value of 50 nM, demonstrating its potential as an HIV inhibitor.
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that a related compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM.

Table 1: Biological Activities of Pyrimidine Derivatives

Activity TypeTarget Organism/Cell TypeMIC/EC50 ValueReference
AntimicrobialE. coli32 µg/mL
AntiviralHIV50 nM
AnticancerMCF-7 (Breast Cancer)10 µM

Table 2: Synthesis Conditions for Pyrimidine Derivatives

Reaction TypeReactantsConditionsYield (%)
CondensationBarbituric Acid + Formaldehyde + DiamineReflux in ethanol85
CyclizationBarbituric Acid + AldehydeRoom temperature78

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-diaminomethylene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione?

The compound is synthesized via Knoevenagel condensation between barbituric acid derivatives and appropriate carbonyl precursors. A modified protocol involves refluxing with acetic acid and P₂O₅ as catalysts, adjusting reaction time (6–12 hours) and temperature (80–100°C) to optimize yield . For derivatives with arylidene substituents, microwave-assisted synthesis can reduce reaction time while maintaining high regioselectivity . Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For example, the diaminomethylene group shows characteristic NH₂ signals at δ 6.8–7.2 ppm (¹H) and carbonyl carbons at 160–170 ppm (¹³C) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Orthorhombic systems (e.g., space group P2₁2₁2₁) with unit cell parameters a = 9.25 Å, b = 13.18 Å, c = 13.36 Å have been reported for related analogs .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the trione core and substituents .

Basic: What in vitro models are suitable for preliminary biological activity screening?

  • Anticancer Activity : HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines are tested using MTT assays. Derivatives with 4-substituted arylidene groups show IC₅₀ values <10 µM at 25 µM doses, with synergistic effects observed under 4 Gy radiation .
  • Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus and Streptococcus pneumoniae assess zone-of-inhibition diameters (e.g., 12–18 mm at 50 µg/mL) .

Advanced: How do substituents influence structure-activity relationships (SAR) in anticancer applications?

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the arylidene para position enhance antiproliferative activity (e.g., 5-(4-NO₂-benzylidene) derivatives reduce ovarian cancer cell viability by 80% at 10 µM) .
  • Steric Effects : Bulky substituents (e.g., cyclopentyl or phenethyl groups) improve selectivity for Caᵥ1.3 calcium channels (IC₅₀ = 3.36 µM), relevant to Parkinson’s disease research .
  • Diaminomethylene Role : The NH₂ group facilitates hydrogen bonding with DNA (e.g., ctDNA intercalation confirmed via UV-Vis hypochromicity and fluorescence quenching) .

Advanced: What computational strategies predict binding modes with therapeutic targets?

  • Molecular Docking : Using Gaussian 09W and ChemOffice, the 5-diaminomethylene derivative docks into the active site of protein 7D2S (PDB ID) with a binding energy of −9.2 kcal/mol. Key interactions include hydrogen bonds with Arg231 and hydrophobic contacts with Phe148 .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of the ligand-protein complex, with RMSD <2.0 Å indicating robust binding .

Advanced: How can researchers resolve contradictions in reported biological data?

  • Assay Variability : Discrepancies in IC₅₀ values (e.g., 3.36 µM vs. >32 µM for similar analogs) may arise from differences in cell passage number, serum concentration, or incubation time .
  • Radiation Synergy : Conflicting results in radiation-combination studies ( vs. 6) require standardization of radiation dose (e.g., 2–4 Gy) and timing (pre- vs. post-treatment) .
  • Purity Validation : HPLC (≥95% purity) and elemental analysis (C, H, N within 0.4% of theoretical) are critical to exclude batch-to-batch variability .

Advanced: What strategies optimize crystallization for X-ray studies?

  • Solvent Selection : Slow evaporation from DMSO/water (1:3 v/v) at 4°C yields monoclinic crystals suitable for SHELXL refinement .
  • Cryoprotection : Soaking crystals in 25% glycerol before flash-cooling in liquid nitrogen reduces ice formation .
  • Twinned Data : SHELXD resolves twinning via pseudo-merohedral algorithms, with Rint <0.05 ensuring data quality .

Advanced: Which analytical methods ensure compound stability and purity?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via HPLC identify hydrolytic degradation products (e.g., loss of diaminomethylene group at pH <3) .
  • Mass Spectrometry : HRMS (ESI⁺) with <5 ppm error confirms molecular weight (e.g., m/z 367.0637 for C₁₅H₁₈N₄O₇) .
  • Thermal Analysis : DSC endotherms (melting point 131–133°C) correlate with crystallinity and polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.